Cas no 2171971-55-2 (3-(4-Hydroxyoxan-4-yl)piperidine-3-carboxylic acid)
3-(4-Hydroxyoxan-4-yl)piperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2171971-55-2
- EN300-1631266
- 3-(4-hydroxyoxan-4-yl)piperidine-3-carboxylic acid
- 3-(4-Hydroxyoxan-4-yl)piperidine-3-carboxylic acid
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- Inchi: 1S/C11H19NO4/c13-9(14)10(2-1-5-12-8-10)11(15)3-6-16-7-4-11/h12,15H,1-8H2,(H,13,14)
- InChI Key: MBXYXVNNUMRZMK-UHFFFAOYSA-N
- SMILES: OC1(CCOCC1)C1(C(=O)O)CNCCC1
Computed Properties
- Exact Mass: 229.13140809g/mol
- Monoisotopic Mass: 229.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.5
- Topological Polar Surface Area: 78.8Ų
3-(4-Hydroxyoxan-4-yl)piperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1631266-0.05g |
3-(4-hydroxyoxan-4-yl)piperidine-3-carboxylic acid |
2171971-55-2 | 0.05g |
$900.0 | 2023-06-04 | ||
| Enamine | EN300-1631266-0.1g |
3-(4-hydroxyoxan-4-yl)piperidine-3-carboxylic acid |
2171971-55-2 | 0.1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-1631266-0.25g |
3-(4-hydroxyoxan-4-yl)piperidine-3-carboxylic acid |
2171971-55-2 | 0.25g |
$985.0 | 2023-06-04 | ||
| Enamine | EN300-1631266-0.5g |
3-(4-hydroxyoxan-4-yl)piperidine-3-carboxylic acid |
2171971-55-2 | 0.5g |
$1027.0 | 2023-06-04 | ||
| Enamine | EN300-1631266-1.0g |
3-(4-hydroxyoxan-4-yl)piperidine-3-carboxylic acid |
2171971-55-2 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1631266-2.5g |
3-(4-hydroxyoxan-4-yl)piperidine-3-carboxylic acid |
2171971-55-2 | 2.5g |
$2100.0 | 2023-06-04 | ||
| Enamine | EN300-1631266-5.0g |
3-(4-hydroxyoxan-4-yl)piperidine-3-carboxylic acid |
2171971-55-2 | 5g |
$3105.0 | 2023-06-04 | ||
| Enamine | EN300-1631266-10.0g |
3-(4-hydroxyoxan-4-yl)piperidine-3-carboxylic acid |
2171971-55-2 | 10g |
$4606.0 | 2023-06-04 |
3-(4-Hydroxyoxan-4-yl)piperidine-3-carboxylic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-(4-Hydroxyoxan-4-yl)piperidine-3-carboxylic acid
3-(4-Hydroxyoxan-4-yl)piperidine-3-carboxylic Acid: A Comprehensive Overview
The compound 3-(4-Hydroxyoxan-4-yl)piperidine-3-carboxylic acid, identified by the CAS number 2171971-55-2, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a hydroxyoxane group, making it a subject of interest for researchers exploring novel chemical entities and their applications.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly due to their ability to modulate various biological pathways. The presence of the hydroxyoxane group in this compound introduces additional complexity, potentially enhancing its bioavailability and pharmacokinetic properties. Researchers have been particularly intrigued by the compound's ability to interact with specific receptors, making it a promising candidate for therapeutic interventions in areas such as neurodegenerative diseases and inflammation.
The synthesis of 3-(4-Hydroxyoxan-4-yl)piperidine-3-carboxylic acid has been optimized through advanced synthetic methodologies, including ring-closing metathesis and stereoselective reactions. These techniques have not only improved the yield but also allowed for the exploration of stereo-isomeric forms, which are crucial for understanding the compound's biological activity. The use of green chemistry principles in these syntheses has also been a focus, aligning with global efforts to reduce environmental impact in chemical production.
In terms of pharmacological properties, this compound has shown remarkable selectivity towards certain enzymes and protein targets. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vivo studies have indicated that the compound exhibits favorable toxicity profiles, further supporting its suitability for therapeutic applications.
The structural uniqueness of 3-(4-Hydroxyoxan-4-yl)piperidine-3-carboxylic acid also makes it an attractive candidate for material science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensing technologies. This dual applicability in both pharmaceuticals and materials science underscores the versatility of this compound.
Looking ahead, ongoing research is focused on unraveling the full spectrum of biological activities associated with this compound. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for clinical trials, which could potentially lead to breakthroughs in treating chronic diseases. The integration of computational chemistry tools with experimental studies is also expected to provide deeper insights into the molecular mechanisms underlying its bioactivity.
In conclusion, 3-(4-Hydroxyoxan-4-yl)piperidine-3-carboxylic acid represents a compelling example of how innovative chemical design can lead to molecules with wide-ranging applications. As research continues to uncover its full potential, this compound stands at the forefront of advancements in drug discovery and materials science.
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